Tabersoninium(1+)

Description

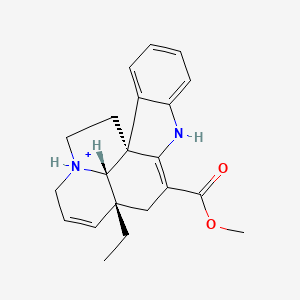

Tabersoninium(1+) is a cationic derivative of tabersonine, a monoterpenoid indole alkaloid with cytotoxic and anti-neoplastic properties. Tabersonine itself is a heteropentacyclic compound characterized by a unique indole framework fused with additional rings, contributing to its biological activity . The formation of the tabersoninium ion involves structural modifications, such as protonation or alkylation, which enhance its solubility and reactivity. This compound disrupts cellular processes like tubulin polymerization, leading to metaphase arrest during cell division, a mechanism shared with other Vinca alkaloids . Its molecular properties, including high GI absorption and BBB permeability (as inferred from analogous alkaloid data), make it a candidate for targeted cancer therapies .

Properties

Molecular Formula |

C21H25N2O2+ |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |

InChI |

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/p+1/t19-,20-,21-/m0/s1 |

InChI Key |

FNGGIPWAZSFKCN-ACRUOGEOSA-O |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC |

Canonical SMILES |

CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Vindesine

- Structural Similarities : Both tabersoninium(1+) and vindesine are derived from indole alkaloids and contain complex heterocyclic frameworks.

- Functional Differences : Vindesine primarily inhibits tubulin polymerization, arresting cells in metaphase, whereas tabersoninium(1+) may exhibit broader interactions with cellular machinery, including mitochondrial pathways .

(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4 Analog)

- Structural Differences : This boronic acid derivative lacks the indole core but shares a halogenated aromatic system.

- Physicochemical Properties :

| Property | Tabersoninium(1+)* | (3-Bromo-5-chlorophenyl)boronic Acid |

|---|---|---|

| Molecular Weight | ~353.4 g/mol | 235.27 g/mol |

| Log Po/w (XLOGP3) | ~2.15 | 2.15 |

| Solubility (mg/ml) | 0.24 | 0.24 |

| GI Absorption | High | High |

| BBB Permeability | Yes | No |

*Estimated based on analogous indole alkaloids .

- Applications : While tabersoninium(1+) is explored for oncology, boronic acids are typically used in Suzuki-Miyaura coupling reactions or as protease inhibitors .

Mechanistic and Analytical Distinctions

- Tubulin Interaction : Tabersoninium(1+) and vindesine both target tubulin but differ in binding sites, as shown by competitive assays .

- Analytical Challenges : Distinguishing tabersoninium(1+) from boronic acids requires complementary techniques (e.g., NMR for structural elucidation and LC-MS for polarity-based separation) due to overlapping log P values .

Key Physicochemical Properties

| Parameter | Tabersoninium(1+) | Vindesine | Boronic Acid Analog |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₅N₂O₂⁺ | C₄₃H₅₅N₅O₇ | C₆H₅BBrClO₂ |

| Log Po/w (XLOGP3) | 2.15 | 3.78 | 2.15 |

| TPSA (Ų) | 40.46 | 128.34 | 40.46 |

| Synthetic Accessibility | Moderate (2.07) | Low (4.89) | High (1.07) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.